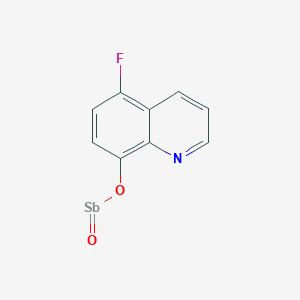
Quinoline, 5-fluoro-8-(stibosooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5-fluoro-8-(stibosooxy)- is a fluorinated quinoline derivative. Quinoline itself is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The incorporation of fluorine and stibosooxy groups into the quinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated quinolines typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations This can be achieved through electrophilic substitution reactions, where a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline, and 5,8-difluoroquinoline is formed .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve the use of green and sustainable chemical processes. These methods may include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly and reusable catalysts . Microwave and ultraviolet irradiation-promoted synthesis are also employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5-fluoro-8-(stibosooxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and various catalysts. Reaction conditions may involve the use of ethanol as a solvent, or solvent-free conditions with microwave or ultraviolet irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of polyfluorinated quinolines .
Scientific Research Applications
Quinoline, 5-fluoro-8-(stibosooxy)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Quinoline, 5-fluoro-8-(stibosooxy)- involves its interaction with specific molecular targets and pathways. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects . The incorporation of fluorine atoms enhances the biological activity of the compound by increasing its ability to penetrate cell membranes and interact with target enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinoline, 5-fluoro-8-(stibosooxy)- include other fluorinated quinolines such as:
- 5-fluoroquinoline
- 6-fluoroquinoline
- 8-fluoroquinoline
- 5,8-difluoroquinoline
Uniqueness
The uniqueness of Quinoline, 5-fluoro-8-(stibosooxy)- lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated quinolines.
Properties
CAS No. |
39873-41-1 |
|---|---|
Molecular Formula |
C9H5FNO2Sb |
Molecular Weight |
299.90 g/mol |
IUPAC Name |
(5-fluoroquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C9H6FNO.O.Sb/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H;;/q;;+1/p-1 |
InChI Key |
DNSCYHPTJIDSBS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[Sb]=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



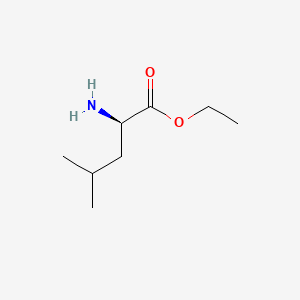
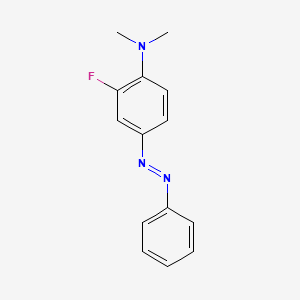

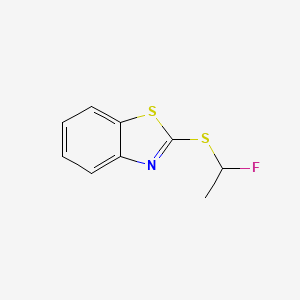
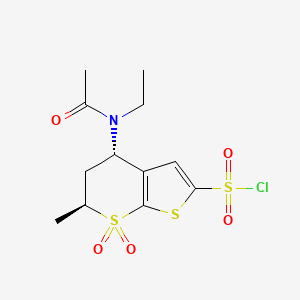

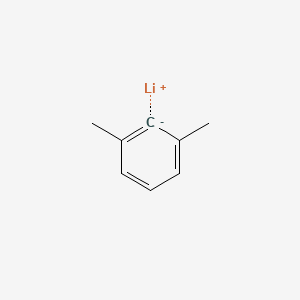
![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
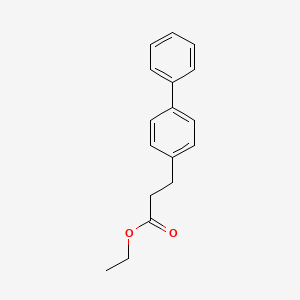
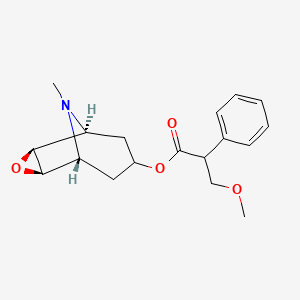
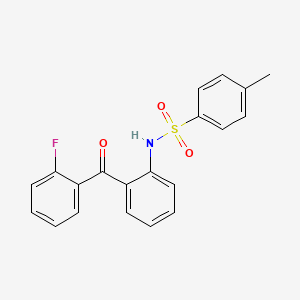
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)

